molecular formula C11H11BrN2O B2706803 4-Bromo-3-morpholino-benzonitrile CAS No. 2090718-87-7

4-Bromo-3-morpholino-benzonitrile

Cat. No.: B2706803
CAS No.: 2090718-87-7
M. Wt: 267.126
InChI Key: OLNWNNKUWABVCD-UHFFFAOYSA-N
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Description

4-Bromo-3-morpholino-benzonitrile is a brominated aromatic compound featuring a benzonitrile core substituted with a bromine atom at the 4-position and a morpholino group (a six-membered ring containing one oxygen and one nitrogen atom) at the 3-position. This compound is of interest in medicinal and materials chemistry due to the electron-donating nature of the morpholino group, which modulates electronic properties and enhances solubility in polar solvents.

Properties

IUPAC Name

4-bromo-3-morpholin-4-ylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O/c12-10-2-1-9(8-13)7-11(10)14-3-5-15-6-4-14/h1-2,7H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNWNNKUWABVCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC(=C2)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-morpholino-benzonitrile typically involves the bromination of 3-morpholino-benzonitrile. One common method is the reaction of 3-morpholino-benzonitrile with bromine in the presence of a suitable solvent, such as acetic acid, at elevated temperatures. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom replaces a hydrogen atom on the benzene ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-morpholino-benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide or thiourea, typically in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted benzonitriles, depending on the nucleophile used.

    Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.

    Coupling Reactions: Biaryl compounds are the major products formed in Suzuki-Miyaura coupling reactions.

Scientific Research Applications

4-Bromo-3-morpholino-benzonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Bromo-3-morpholino-benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromine and morpholine groups can enhance the compound’s binding affinity to target molecules, influencing its biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs of 4-Bromo-3-morpholino-benzonitrile, highlighting substituent differences and their implications:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties/Applications References
This compound C₁₁H₁₁BrN₂O 283.12 (calc.) Br (4), morpholino (3) Potential kinase inhibitor intermediate; enhanced solubility
4-Bromo-3-methylbenzonitrile C₈H₆BrN 196.05 Br (4), methyl (3) Spectroscopic studies (IR, Raman)
4-(4-Bromo-3-formylphenoxy)benzonitrile C₁₄H₈BrNO₂ 302.13 Br (4), formyl (3), phenoxy linkage Synthetic intermediate for pharmaceuticals
4-Bromo-3-(hydroxymethyl)benzonitrile C₈H₆BrNO 212.04 Br (4), hydroxymethyl (3) Functionalization via hydroxyl group
4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine C₁₂H₁₀BrF₄NO₂ 356.11 Br (2), morpholine (4), CF₃ (3) Pharmacophore in drug discovery
Key Observations:
  • Substituent Effects: The morpholino group in this compound provides steric bulk and electron-donating capacity compared to smaller substituents like methyl (in 4-Bromo-3-methylbenzonitrile) or hydroxymethyl. This likely increases solubility in polar solvents and influences binding affinity in biological targets .
  • Reactivity: The formyl group in 4-(4-Bromo-3-formylphenoxy)benzonitrile enables further derivatization (e.g., condensation reactions), whereas the morpholino group offers stability and resistance to oxidation .
  • Electronic Properties: Computational studies (e.g., density functional theory, DFT) suggest that electron-withdrawing groups (e.g., Br, CN) reduce electron density at the aromatic ring, while morpholino’s electron-donating nature counterbalances this effect, altering reactivity in cross-coupling reactions .

Biological Activity

4-Bromo-3-morpholino-benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Synthesis

The molecular structure of this compound consists of a bromine atom and a morpholino group attached to a benzonitrile backbone. The synthesis typically involves the bromination of 3-morpholinobenzonitrile, followed by purification through recrystallization or chromatographic techniques.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds similar to this compound. In particular, derivatives with similar structural motifs have demonstrated activity against HIV-1. For instance, compounds exhibiting modifications in the morpholino group showed varying degrees of inhibition in cell lines, with IC50 values ranging from 2.5 µM to 53.6 µM depending on structural variations and target specificity .

CompoundCell LineIC50 (µM)Specificity
This compoundH9TBDTBD
Example Compound AMT-453.6Non-specific
Example Compound BH95.2Specific

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Similar benzonitrile derivatives have shown broad-spectrum activity against various pathogens, including bacteria and fungi. The mechanism often involves disruption of cellular processes such as cell wall synthesis and membrane integrity, which are critical for microbial survival.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or bacterial metabolism.
  • Receptor Binding : It potentially binds to receptors that modulate cellular signaling pathways, influencing cell proliferation or apoptosis.
  • Membrane Disruption : By integrating into microbial membranes, it may compromise membrane integrity, leading to cell lysis.

Study on Antiviral Efficacy

A notable study evaluated the antiviral efficacy of related compounds in vitro against HIV-1 using a dual cell-based assay system. The results indicated that structural modifications significantly affect antiviral potency and specificity, emphasizing the importance of the morpholino group in enhancing activity against specific viral strains .

Antimicrobial Testing

In another study focusing on antimicrobial activity, derivatives similar to this compound were tested against a panel of bacterial strains. The findings suggested that the presence of the morpholino group contributed to increased antibacterial activity compared to non-substituted benzonitriles.

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